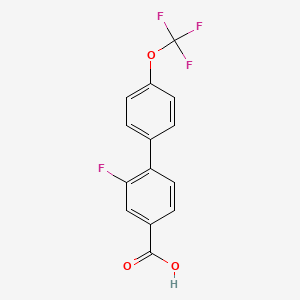
5-(Naphthalen-1-yl)picolinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Naphthalen-1-yl)picolinic acid (5-NPA) is a heterocyclic compound belonging to the class of picolinic acids. It is a white crystalline solid with a molecular weight of 212.25 g/mol and a melting point of 192-194°C. 5-NPA has been studied extensively in recent years due to its potential applications in various scientific research fields. It has been found to possess various biological activities such as anti-inflammatory, antioxidant, and anti-cancer properties. In addition, 5-NPA has been found to be a promising candidate for drug delivery and drug targeting.
科学研究应用
5-(Naphthalen-1-yl)picolinic acid, 95% has been found to have a wide range of applications in scientific research. It has been extensively studied for its potential as an anti-inflammatory, antioxidant, and anti-cancer agent. In addition, 5-(Naphthalen-1-yl)picolinic acid, 95% has been investigated for its ability to act as a drug delivery vehicle and drug targeting agent. It has also been studied for its potential use in the development of novel materials and nanotechnology.
作用机制
The exact mechanism of action of 5-(Naphthalen-1-yl)picolinic acid, 95% is not fully understood. However, it is believed that the compound exerts its anti-inflammatory, antioxidant, and anti-cancer activities by modulating the activity of various enzymes and receptors. For example, 5-(Naphthalen-1-yl)picolinic acid, 95% has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, 5-(Naphthalen-1-yl)picolinic acid, 95% has been found to interact with various types of receptors, such as the G-protein coupled receptors, which are involved in the regulation of various cellular processes.
Biochemical and Physiological Effects
5-(Naphthalen-1-yl)picolinic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer activities. In addition, 5-(Naphthalen-1-yl)picolinic acid, 95% has been found to inhibit the growth of various types of cancer cells, including lung, colon, and breast cancer cells. Furthermore, 5-(Naphthalen-1-yl)picolinic acid, 95% has been found to possess anti-viral activity, as well as to modulate the activity of various enzymes and receptors involved in the regulation of various cellular processes.
实验室实验的优点和局限性
The use of 5-(Naphthalen-1-yl)picolinic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is readily available in the form of a solid or a solution. Furthermore, 5-(Naphthalen-1-yl)picolinic acid, 95% is relatively stable and can be stored for extended periods of time without significant degradation. However, there are some limitations to the use of 5-(Naphthalen-1-yl)picolinic acid, 95% in laboratory experiments. For example, the compound is highly toxic, and it can cause skin and eye irritation if not handled properly. In addition, 5-(Naphthalen-1-yl)picolinic acid, 95% is a highly reactive compound and can react with other compounds, which can lead to unexpected results.
未来方向
The potential applications of 5-(Naphthalen-1-yl)picolinic acid, 95% are still being explored. Future research could focus on the development of novel drug delivery systems based on 5-(Naphthalen-1-yl)picolinic acid, 95%. In addition, further studies could focus on the elucidation of the exact mechanism of action of 5-(Naphthalen-1-yl)picolinic acid, 95% in various biological processes. Furthermore, further research could focus on the development of novel materials and nanotechnology based on 5-(Naphthalen-1-yl)picolinic acid, 95%. Finally, additional research could focus on the potential use of 5-(Naphthalen-1-yl)picolinic acid, 95% in the development of novel therapeutic agents.
合成方法
5-(Naphthalen-1-yl)picolinic acid, 95% can be synthesized from the reaction of naphthalene-1-carbaldehyde with picolinic acid. The reaction is performed in the presence of a base such as sodium hydroxide and a catalyst such as piperidine. The reaction proceeds in two steps: the first step involves the formation of a Schiff base, which is then hydrolyzed in the second step to form 5-(Naphthalen-1-yl)picolinic acid, 95%. The yield of the reaction is typically around 80%.
属性
IUPAC Name |
5-naphthalen-1-ylpyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-16(19)15-9-8-12(10-17-15)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGKJXIJWSDJST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CN=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Naphthalen-1-yl)picolinic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














